Core Compound Identification and Physicochemical Properties
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 2,4-Dimethoxyphenyl Isocyanate
Abstract: This technical guide provides a comprehensive overview of 2,4-Dimethoxyphenyl isocyanate (CAS No. 84370-87-6), a versatile aromatic isocyanate used in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical properties, synthesis, reactivity, and applications. Emphasis is placed on the mechanistic rationale behind its use and the critical safety protocols required for its handling. This guide synthesizes field-proven insights with established scientific principles to serve as an authoritative resource for laboratory applications.
2,4-Dimethoxyphenyl isocyanate is an aromatic organic compound characterized by an isocyanate functional group (-N=C=O) attached to a dimethoxy-substituted benzene ring.[1][2] This structural arrangement, particularly the electron-donating nature of the two methoxy groups, influences the reactivity of the isocyanate moiety, making it a valuable reagent in organic synthesis.
Table 1: Physicochemical Properties of 2,4-Dimethoxyphenyl Isocyanate
| Property | Value | Source(s) |
| CAS Number | 84370-87-6 | [1][2] |
| Molecular Formula | C9H9NO3 | [1][3] |
| Molecular Weight | 179.17 g/mol | [2][4] |
| IUPAC Name | 1-isocyanato-2,4-dimethoxybenzene | [3] |
| Synonyms | Benzene, 1-isocyanato-2,4-dimethoxy- | [1] |
| Physical Form | Liquid | [2] |
| Boiling Point | 140 °C @ 11 mmHg | [2] |
| Melting Point | 30 °C | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
Synthesis Pathway and Mechanistic Rationale
While multiple routes to isocyanate synthesis exist, the most prevalent industrial method involves the phosgenation of a primary amine.[5] This process is favored for its efficiency and scalability. The synthesis of 2,4-Dimethoxyphenyl isocyanate would thus typically proceed from 2,4-dimethoxyaniline.
The reaction mechanism involves the initial formation of a carbamoyl chloride intermediate, which then undergoes dehydrochlorination upon heating to yield the isocyanate. The use of phosgene, a highly toxic gas, necessitates stringent safety measures and specialized equipment.[6]
Caption: Generalized synthesis of 2,4-Dimethoxyphenyl isocyanate via phosgenation.
Reactivity Profile and Experimental Considerations
The isocyanate group is a powerful electrophile, making it highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility in forming a wide range of chemical linkages. Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[7]
-
Reaction with Alcohols: Forms urethane (carbamate) linkages. This is a fundamental reaction in polyurethane chemistry.
-
Reaction with Amines: Reacts readily to form urea derivatives. The reaction is typically very fast and exothermic.
-
Reaction with Water: This is a critical consideration during handling and storage. The isocyanate first reacts with water to form an unstable carbamic acid, which then decomposes to yield the corresponding amine (2,4-dimethoxyaniline) and carbon dioxide gas.[7] The newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea. This side reaction not only consumes the reagent but the evolution of CO2 can cause pressure buildup in sealed containers.[7]
Caption: Key reactions of 2,4-Dimethoxyphenyl isocyanate with common nucleophiles.
Applications in Research and Drug Development
The high reactivity of isocyanates makes them valuable intermediates in the pharmaceutical industry.[8] 2,4-Dimethoxyphenyl isocyanate serves as a key building block for introducing the 2,4-dimethoxyphenyl moiety into a larger molecule, often to modulate its pharmacological properties such as solubility, bioavailability, and target binding.
A notable application is its use in the preparation of pyrrolo[3,2-d]pyrimidines, which are heterocyclic scaffolds of interest in medicinal chemistry due to their diverse biological activities.[4] In drug discovery, isocyanates are employed to synthesize complex molecules, including potential anti-cancer agents and non-steroidal anti-inflammatory drugs (NSAIDs).[8][9] The ability to form stable urea and urethane linkages is leveraged to connect different pharmacophores or to create prodrugs that improve pharmacokinetic profiles.[8]
Exemplary Experimental Protocol: Synthesis of a Disubstituted Urea
This protocol describes a general procedure for the reaction of 2,4-Dimethoxyphenyl isocyanate with a primary amine to form a corresponding urea derivative.
Objective: To synthesize N-(2,4-dimethoxyphenyl)-N'-(benzyl)urea.
Materials:
-
2,4-Dimethoxyphenyl isocyanate (1 eq.)
-
Benzylamine (1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Dropping funnel
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Preparation: Dissolve benzylamine (1 equivalent) in anhydrous DCM in the reaction flask.
-
Addition of Isocyanate: In a separate, dry dropping funnel, dissolve 2,4-Dimethoxyphenyl isocyanate (1 equivalent) in anhydrous DCM.
-
Reaction: Cool the amine solution to 0 °C using an ice bath. Add the isocyanate solution dropwise to the stirred amine solution over 15-20 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup and Isolation: The product often precipitates out of the solution. If so, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry). The IR spectrum should show a characteristic urea carbonyl stretch.
Safety, Handling, and Storage
Isocyanates are toxic and must be handled with extreme care.[11] They are classified as sensitizers, meaning that repeated exposure can lead to allergic reactions in the skin and respiratory system, including occupational asthma.[12][13]
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3]
-
May cause an allergic skin reaction.[10]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[11]
-
Eye Protection: Use safety glasses with side shields or chemical goggles. A face shield is recommended for splash hazards.[2]
-
Respiratory Protection: In case of inadequate ventilation or when exposure limits may be exceeded, use a NIOSH-approved respirator with organic vapor cartridges.[12]
-
Skin Protection: Cover all exposed skin. A lab coat or disposable suit is recommended.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
The compound is sensitive to air and moisture. It should be stored under an inert atmosphere (e.g., nitrogen or argon) to maintain quality.[10]
-
Incompatible materials include strong oxidizing agents, acids, bases, alcohols, amines, and water.[10]
Caption: A standard laboratory safety workflow for handling hazardous isocyanates.
Conclusion
2,4-Dimethoxyphenyl isocyanate is a reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of materials science and drug discovery. Its utility is derived from the electrophilic nature of the isocyanate group, which allows for the efficient formation of stable covalent bonds. However, its high reactivity also presents significant health hazards, mandating strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.
References
-
Covestro Solution Center. SAFETY DATA SHEET. [Link]
-
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-
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Chemical Synthesis and Properties of Isocyanates. Isocyanates - Synthesis and Properties. [Link]
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PubChem. 2,4'-Diphenylmethane diisocyanate | C15H10N2O2 | CID 62593. [Link]
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Amerigo Scientific. 2,4-Dimethoxyphenyl isocyanate (97%). [Link]
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RSC Publishing. Isocyanide chemistry enabled by continuous flow technology. [Link]
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Wikipedia. 3,4-Dichlorophenyl isocyanate. [Link]
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Semantic Scholar. Isocyanide-based multicomponent reactions in drug discovery. [Link]
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Figure 1. Reaction pathway for the hydrolytic degradation of 2,4-dimethoxyphenyl isocyanate.
